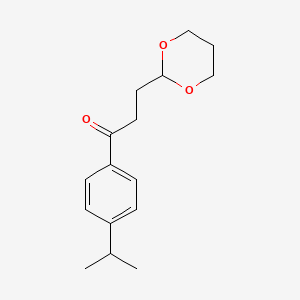

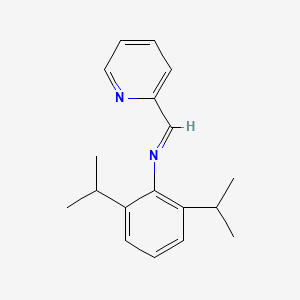

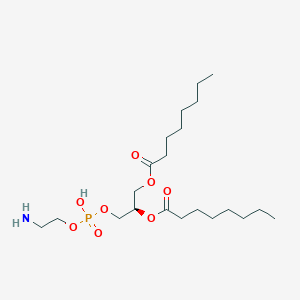

![molecular formula C24H33N3 B3025691 N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)

N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is structurally related to fentanyl , a potent opioid analgesic. The primary targets of this compound are likely to be the μ-opioid receptors , which play a crucial role in pain perception and reward.

Mode of Action

As an opioid, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is expected to interact with its targets, the μ-opioid receptors, by acting as an agonist . This means it binds to these receptors and activates them, resulting in analgesic effects. The compound’s interaction with its targets can lead to changes in the perception of pain and potentially produce feelings of euphoria.

Biochemical Pathways

The metabolism of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in urine .

Result of Action

The activation of μ-opioid receptors by N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can result in a range of molecular and cellular effects. These include decreased perception of pain, sedation, and potential feelings of euphoria. It can also lead to adverse effects such as respiratory depression, which can be life-threatening .

Action Environment

The action, efficacy, and stability of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can be influenced by various environmental factors. These may include the presence of other substances, the pH of the environment, and individual genetic factors that can affect drug metabolism. For instance, certain genetic polymorphisms can affect the function of enzymes involved in the metabolism of opioids, potentially influencing the drug’s efficacy and the risk of adverse effects .

Analyse Biochimique

Biochemical Properties

N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine plays a significant role in biochemical reactions, particularly in its interaction with opioid receptors. This compound binds to the mu-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation. The binding of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine to the mu-opioid receptor results in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This interaction ultimately results in analgesic effects. Additionally, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine interacts with other proteins and enzymes involved in pain signaling pathways, further enhancing its analgesic properties .

Cellular Effects

The effects of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine to the mu-opioid receptor activates downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and survival. Additionally, this compound can alter gene expression by influencing transcription factors involved in pain and stress responses .

Molecular Mechanism

The molecular mechanism of action of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Upon binding to the mu-opioid receptor, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine induces a conformational change in the receptor, leading to the activation of G-proteins. This activation inhibits adenylate cyclase, reducing cyclic AMP levels and resulting in analgesic effects. Furthermore, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can inhibit other enzymes involved in pain signaling, such as phosphodiesterases, which further enhances its analgesic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained analgesic effects, although potential tolerance and dependence may develop with prolonged use .

Dosage Effects in Animal Models

The effects of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine vary with different dosages in animal models. At low doses, this compound produces potent analgesic effects without significant adverse effects. At higher doses, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can cause respiratory depression, sedation, and other toxic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve analgesia, and exceeding this dose can lead to toxicity .

Metabolic Pathways

N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. The primary metabolic transformations include N-dealkylation, hydroxylation, and conjugation with glucuronic acid or sulfate. These reactions are catalyzed by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. The metabolites of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine are excreted primarily through the urine .

Transport and Distribution

The transport and distribution of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can bind to plasma proteins, which influences its distribution and bioavailability. The localization and accumulation of this compound in specific tissues are critical for its pharmacological effects .

Subcellular Localization

The subcellular localization of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is essential for its activity and function. This compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals and post-translational modifications. The localization of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine in the endoplasmic reticulum and Golgi apparatus is crucial for its processing and trafficking to the cell surface, where it can interact with opioid receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 4-ANPP bipipéridinyl peut être synthétisé à partir de la N-phénéthyl-4-pipéridinone et de l'aniline, suivies d'une réduction . Une autre méthode consiste à utiliser la 4-anilinopipéridine et à ajouter sélectivement le groupe phénéthyle . Ces méthodes sont généralement réalisées dans des conditions de laboratoire contrôlées afin de garantir la pureté et le rendement du composé.

Méthodes de production industrielle

La production industrielle de 4-ANPP bipipéridinyl implique une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus nécessite des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du composé, car il est utilisé dans des applications analytiques et médico-légales .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-ANPP bipipéridinyl subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les réactions sont généralement réalisées à des températures et des pressions contrôlées afin de garantir le résultat souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés entièrement saturés .

Applications de recherche scientifique

Le 4-ANPP bipipéridinyl est utilisé dans diverses applications de recherche scientifique, notamment :

Biologie : Il est utilisé dans des études portant sur les effets biologiques du fentanyl et des composés apparentés.

Mécanisme d'action

Le 4-ANPP bipipéridinyl exerce ses effets en interagissant avec les récepteurs opioïdes dans l'organisme. Il agit comme un précurseur du fentanyl, qui se lie au récepteur mu-opioïde, conduisant à des effets analgésiques et euphoriques . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la libération de neurotransmetteurs et la modulation des voies de signalisation de la douleur .

Applications De Recherche Scientifique

Bipiperidinyl 4-ANPP is used in various scientific research applications, including:

Comparaison Avec Des Composés Similaires

Composés similaires

4-ANPP :

Despropionyl fentanyl : Un autre précurseur du fentanyl, structurellement similaire au 4-ANPP bipipéridinyl.

Unicité

Le 4-ANPP bipipéridinyl est unique en raison de sa structure bipipéridinyl, qui le distingue des autres précurseurs du fentanyl. Cette différence structurelle peut influencer sa réactivité et les types d'impuretés formées pendant la synthèse .

Propriétés

IUPAC Name |

N-phenyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3/c1-3-7-21(8-4-1)11-16-26-17-14-24(15-18-26)27-19-12-23(13-20-27)25-22-9-5-2-6-10-22/h1-10,23-25H,11-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXLNNINXFRTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=CC=CC=C2)C3CCN(CC3)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

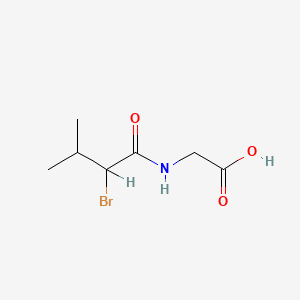

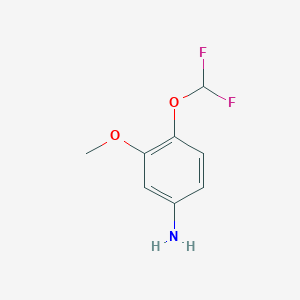

![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)